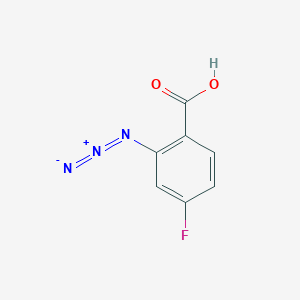

2-Azido-4-fluorobenzoic acid

Description

Significance of Azido (B1232118) and Fluoro Moieties in Molecular Design and Synthesis

The azido group (-N₃) is a versatile functional group in organic synthesis. It serves as a precursor to amines and, notably, participates in "click chemistry" via the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazoles. nih.gov Organic azides are also employed as photoaffinity labels, which upon photolysis, generate highly reactive nitrenes that can form covalent bonds with nearby molecules, enabling the study of molecular interactions. sigmaaldrich.com

The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties. nih.gov Due to its high electronegativity and small size, fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. nih.gov Consequently, fluorinated compounds are prevalent in pharmaceuticals and agrochemicals.

Research Trajectory of Substituted Benzoic Acids in Advanced Organic Chemistry

Substituted benzoic acids are a well-established class of compounds with a rich history in organic chemistry. They serve as fundamental building blocks for the synthesis of a vast array of more complex molecules, including pharmaceuticals, polymers, and dyes. The electronic and steric effects of the substituents on the benzene (B151609) ring significantly modulate the reactivity of the carboxylic acid group and the aromatic ring itself, allowing for fine-tuning of molecular properties. nih.govamazonaws.com The exploration of novel substituted benzoic acids, such as 2-Azido-4-fluorobenzoic acid, continues to open new avenues for the construction of molecules with desired functions.

Structure

3D Structure

Properties

IUPAC Name |

2-azido-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-4-1-2-5(7(12)13)6(3-4)10-11-9/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTULIKFEWSZCOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Identity and Physicochemical Properties

2-Azido-4-fluorobenzoic acid is a distinct chemical entity with the following identifiers and properties:

| Property | Value |

| CAS Number | 937245-29-9 |

| Molecular Formula | C₇H₄FN₃O₂ |

| Molecular Weight | 181.12 g/mol |

Further physicochemical data such as melting point and solubility are not consistently reported across public sources, with one study noting its poor solubility. sigmaaldrich.com

Reactivity Profiles and Mechanistic Elucidation of 2 Azido 4 Fluorobenzoic Acid

Reactivity of the Azide (B81097) Functionality

The azide group (-N₃) is an energy-rich functional group known for its unique reactivity, making it a versatile handle in organic synthesis and chemical biology. nottingham.ac.uk It can undergo a variety of transformations, most notably cycloadditions and decompositions. wikipedia.org The electronic structure of the azide can be described by several resonance forms, with negative charge accumulated at the terminal nitrogen atoms and a positive charge on the central nitrogen. nottingham.ac.uk

Bioorthogonal Click Chemistry (e.g., Copper(I)-Catalyzed Alkyne-Azide Cycloaddition)

The azide functionality of 2-azido-4-fluorobenzoic acid makes it an ideal substrate for bioorthogonal "click" chemistry. ontosight.aimdpi.com This set of reactions is characterized by high yields, specificity, and biocompatibility, allowing for the covalent connection of molecular building blocks under mild conditions. mdpi.comcas.orgchempep.com The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring. wikipedia.org

While the thermal reaction requires high temperatures and produces a mixture of regioisomers, the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a significant improvement. nih.govbeilstein-journals.org Independently developed by the laboratories of Sharpless and Meldal, the CuAAC reaction proceeds rapidly at room temperature and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole product. cas.orgnih.gov In this reaction, the azide group of this compound acts as a 1,3-dipole that reacts with a terminal alkyne in the presence of a copper(I) catalyst. evitachem.com This reaction's reliability and specificity have made it invaluable for applications ranging from drug discovery and polymer chemistry to bioconjugation, where molecules like this compound can be used to label biomolecules. nih.govevitachem.comrsc.org

Table 1: Key Features of Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

| Feature | Description |

|---|---|

| Reactants | An organic azide (e.g., this compound) and a terminal alkyne. nih.gov |

| Catalyst | A copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. beilstein-journals.org |

| Product | A 1,4-disubstituted 1,2,3-triazole ring. nih.gov |

| Regioselectivity | High, exclusively forming the 1,4-isomer, in contrast to the uncatalyzed thermal reaction. nih.gov |

| Reaction Conditions | Mild, often conducted at room temperature in various solvents, including water. chempep.combeilstein-journals.org |

| Key Advantages | High efficiency, reliability, wide functional group tolerance, and bioorthogonality. chempep.comrsc.org |

Photo-induced Decomposition and Nitrene Generation

Aryl azides like this compound can undergo decomposition upon exposure to ultraviolet (UV) light, leading to the extrusion of dinitrogen (N₂) gas and the formation of a highly reactive intermediate known as a nitrene. wikipedia.orgresearchgate.net This photo-induced process generates a neutral, monovalent nitrogen species with only six valence electrons, making it highly electrophilic. researchgate.net

The initially formed singlet nitrene is a short-lived species that can undergo a variety of rapid subsequent reactions. worktribe.com These include:

Intramolecular Cyclization: The nitrene can insert into a C-H or C=C bond within the same molecule. For ortho-substituted aryl azides, this can lead to the formation of heterocyclic compounds. worktribe.com

Intermolecular Insertion: The nitrene can insert into C-H or O-H bonds of solvent or other molecules present in the reaction mixture. worktribe.com

Azepine Formation: In the presence of nucleophiles like amines or alcohols, the nitrene can lead to ring expansion, forming a seven-membered azepine ring, often via an azirine intermediate. worktribe.com

Intersystem Crossing: The singlet nitrene can convert to the more stable triplet state, which behaves as a diradical and typically leads to different products, such as azo compounds, through dimerization. worktribe.com

This photoreactivity is the basis for the use of aryl azides as photoaffinity labels for mapping the binding sites of proteins and other biomolecules. nih.gov For instance, perfluoroarylazides are particularly useful as they can be activated with longer wavelength light, which minimizes damage to biological samples. nih.gov

Thermal Stability and Controlled Decomposition

Organic azides are high-energy compounds, and their thermal stability is a critical consideration. The decomposition of an azide is an exothermic process that releases nitrogen gas. ethz.ch While some low molecular weight azides can be explosive, aryl azides generally exhibit greater thermal stability. nottingham.ac.uk For example, unsubstituted phenylazide begins to decompose at temperatures above 140 °C. ethz.ch

The thermal stability is influenced by the substituents on the aromatic ring. The decomposition temperature can be engineered by introducing specific functional groups. For instance, research has focused on developing aryl azides that decompose at lower temperatures (below 100 °C) for applications in surface modification where high temperatures are not feasible. ethz.ch The thermal decomposition of aryl azides also proceeds via a nitrene intermediate, leading to products similar to those from photodecomposition. worktribe.com However, controlling the outcome of thermal decomposition can be challenging, often resulting in the formation of polymeric materials. worktribe.com

Table 2: Contextual Thermal Decomposition Data for Selected Azide Compounds

| Compound | Decomposition Onset Temperature (T_init_, °C) | Enthalpy of Decomposition (ΔH_D, kJ/mol) | Reference |

|---|---|---|---|

| Ethyl (phenyl)diazoacetate | 60 | - | acs.org |

| p-Acetamidobenzenesulfonyl azide (p-ABSA) | 100 | -207 | acs.org |

| Perfluorinated phenylazide | > 130 | Not specified | ethz.ch |

| Unsubstituted phenylazide | > 140 | Not specified | ethz.ch |

| 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) | 159 | -207 | acs.org |

Note: This table provides data for related azide-containing compounds to illustrate the general range of thermal stability. Specific DSC data for this compound was not available in the searched literature.

Influence of the Fluorine Substituent on Aromatic Reactivity

The fluorine atom at the C4 position and the carboxylic acid at the C1 position significantly modulate the electronic properties and reactivity of the aromatic ring in this compound.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The reactivity of the benzene (B151609) ring towards substitution reactions is dictated by the electronic effects of its substituents.

Nucleophilic Aromatic Substitution (S_N_Ar): The aromatic ring of this compound is highly activated for nucleophilic aromatic substitution, specifically at the fluorine-bearing carbon. S_N_Ar reactions typically require the presence of strong electron-withdrawing groups positioned ortho and/or para to a leaving group. masterorganicchemistry.com In this molecule, the strongly electron-withdrawing azide group is ortho to the carboxylic acid and para to the fluorine atom. The carboxylic acid group is also electron-withdrawing and is meta to the fluorine. The combined electron-withdrawing effect of the azide and carboxyl groups decreases the electron density of the ring, making it susceptible to attack by nucleophiles.

Crucially, in S_N_Ar reactions, fluorine is an excellent leaving group, often showing higher reactivity than other halogens (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is not the cleavage of the strong C-F bond, but the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). stackexchange.com The high electronegativity of fluorine strongly stabilizes this intermediate via the inductive effect, thereby lowering the activation energy of the reaction. masterorganicchemistry.comstackexchange.com

Table 3: Electronic Effects of Substituents in this compound

| Substituent | Inductive Effect (-I/+I) | Resonance Effect (-M/+M) | Overall Effect on Reactivity (EAS) | Directing Effect (EAS) |

|---|---|---|---|---|

| -COOH | -I | -M | Strongly Deactivating | Meta |

| -N₃ | -I | +M (weak) | Deactivating | Ortho, Para (but deactivating) |

| -F | -I (strong) | +M (weak) | Deactivating | Ortho, Para |

Mechanistic Studies of Associated Reactions

The mechanisms of the primary reactions involving this compound have been the subject of extensive study.

Mechanism of Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): The mechanism of CuAAC is more complex than a simple concerted cycloaddition. It is widely accepted to involve multiple steps with copper(I) acetylide intermediates. nih.govbeilstein-journals.org While several variants of the mechanism have been proposed, a general consensus involves the formation of a copper(I) acetylide from the terminal alkyne. The azide then coordinates to the copper center, followed by a cyclization step to form a six-membered copper-containing ring (a metallacycle). This intermediate then undergoes reductive elimination to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue. nih.gov The precise nature of the catalytically active species, including whether it is a mononuclear or dinuclear copper complex, can depend on the specific reaction conditions and ligands used. nih.gov

Mechanism of Nitrene Reactions: As discussed, the photolysis or thermolysis of this compound generates a highly reactive nitrene intermediate. wikipedia.org Mechanistic studies have shown that the initial product is a singlet nitrene, which can undergo concerted reactions like insertion or ring expansion. worktribe.com If the singlet nitrene has a sufficient lifetime, it can undergo intersystem crossing to the more stable triplet ground state. wikipedia.org The triplet nitrene behaves like a diradical and undergoes stepwise, radical-type reactions. The reaction pathway and final product distribution are therefore highly dependent on the reaction conditions and the presence of other reactive species that can trap the nitrene. worktribe.com

Mechanism of Nucleophilic Aromatic Substitution (S_N_Ar): The mechanism for the substitution of the fluorine atom by a nucleophile follows the well-established two-step S_N_Ar or addition-elimination pathway. masterorganicchemistry.com

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, particularly the azide group at the para position.

Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) leaving group. This step is typically fast compared to the initial nucleophilic attack. masterorganicchemistry.comstackexchange.com

The high rate of reaction with fluorine as a leaving group is a direct consequence of its ability to stabilize the transition state leading to the Meisenheimer complex through its powerful inductive electron-withdrawing effect. stackexchange.com

Investigation of Radical Pathways in Azidation Reactions

The investigation into the reactivity of azido-containing compounds, particularly in the context of C-H bond azidation, has revealed the significant role of radical pathways. While direct studies on this compound itself are specific, mechanistic insights can be drawn from related fluorinated azido (B1232118) compounds and general principles of azidation chemistry.

Research into iron-catalyzed C(sp³)–H bond azidation has provided a framework for understanding these radical processes. nih.gov Plausible mechanisms often involve a single-electron transfer from an iron(II) complex to an azide source, which generates an azidyl radical and/or a corresponding λ²-iodanyl radical. nih.gov These highly reactive radical species are capable of abstracting a hydrogen atom from a C(sp³)–H bond. nih.gov

A key area of investigation has been the reactivity of λ³-azidoiodane reagents. In one study, the fate of a fluorinated λ³-azidoiodane (a related, but different compound to this compound) was examined in an azidation reaction. nih.gov The homolysis of the N–I bond in such reagents at elevated temperatures (e.g., 50 °C) is known to generate both azidyl and λ²-iodanyl radicals. nih.gov Both of these radical intermediates have been proposed to be capable of site-selective abstraction of tertiary C(sp³)–H bonds. nih.gov

In a specific experiment involving an iron-catalyzed reaction with a model substrate, the decomposition of a fluorinated λ³-azidoiodane reagent was quantified. The primary product derived from the reagent was identified as 2-iodo-4-fluorobenzoic acid, a result consistent with the formation of the λ²-iodanyl radical under the reaction conditions. nih.gov This radical abstracts a hydrogen atom from the substrate, leading to the formation of 2-iodo-4-fluorobenzoic acid. nih.gov The role of the iron catalyst in this pathway is likely to facilitate the transfer of the azide group to the resulting alkyl radical. nih.gov

It is important to note that some radical azidation methods are not universally applicable. For instance, silver-catalyzed decarboxylative azidation, a process that proceeds via alkyl radical intermediates formed from aliphatic carboxylic acids, has been shown to be ineffective for aromatic carboxylic acids. acs.org Under the tested conditions, aromatic acids like 4-chlorobenzoic acid and 4-methoxybenzoic acid did not yield the desired azidation products. acs.org This suggests that a similar decarboxylative radical pathway may not be a viable route for this compound itself.

Table 1: Fate of Fluorinated λ³-Azidoiodane Reagent in a Catalytic Azidation Reaction This interactive table summarizes the quantitative analysis of the reaction mixture from the decomposition of a fluorinated λ³-azidoiodane reagent (Compound 8 in the source) after 24 hours.

| Component | Initial Equivalents | Final Equivalents | Moles (mmol) | Percentage of Initial Reagent |

| Fluorinated λ³-azidoiodane | 2.00 | 0.34 | 0.07 | 17% |

| 2-Iodo-4-fluorobenzoic acid | 0 | 1.04 | 0.21 | 52% |

| Iodane Dimer | 0 | 0.23 | 0.09 | 11.5% |

Data sourced from a ¹⁹F NMR spectroscopy analysis of the reaction mixture. nih.gov The "Percentage of Initial Reagent" reflects the proportion of the starting 2.00 equivalents that was converted into each species or remained.

Role of Intermediates in Azide-Involved Transformations

The azide functional group is a versatile precursor in organic synthesis, and its transformations inherently involve key reactive intermediates. nottingham.ac.uk The reactivity of this compound is dictated by both the azido group and the carboxylic acid moiety, which can participate in distinct or sequential reactions.

One of the most significant transformations involving the azide group is the Curtius rearrangement. This reaction proceeds through an acyl azide intermediate. masterorganicchemistry.com For this compound, this would first require the conversion of the carboxylic acid to a more reactive acyl derivative (like an acyl chloride), which can then be reacted with an azide salt (e.g., sodium azide). However, a more direct pathway for a compound already containing an azide is the rearrangement of the acyl azide formed from its own carboxylic acid group. Upon heating, this acyl azide intermediate rearranges, losing dinitrogen gas (N₂) to form an isocyanate . masterorganicchemistry.com This isocyanate is a pivotal intermediate that can be trapped by various nucleophiles. For instance, reaction with an alcohol yields a stable carbamate, while reaction with water leads to an unstable carbamic acid that decarboxylates to form a primary amine. masterorganicchemistry.com

The azide group itself can act as a 1,3-dipole in cycloaddition reactions. evitachem.com In the presence of an alkyne, this compound can undergo a Huisgen cycloaddition to form a triazole ring. This transformation proceeds without the isolation of a discrete intermediate, but the mechanism involves a concerted or stepwise pathway where the electronic nature of the azide as a 1,3-dipole is fundamental. evitachem.com

Furthermore, intermediates can arise from the decomposition of reagents used to install the azide group or from side reactions. As detailed in the previous section, the decomposition of a fluorinated λ³-azidoiodane reagent during azidation reactions leads to the formation of 2-iodo-4-fluorobenzoic acid as a significant product. nih.gov In this context, 2-iodo-4-fluorobenzoic acid is an intermediate product derived from the radical-mediated decomposition of the azidating agent. nih.gov

Table 2: Key Intermediates in Transformations of Azido-Carboxylic Acids This interactive table outlines the primary intermediates formed from the reactive functional groups found in molecules like this compound.

| Starting Functional Group | Transformation | Key Intermediate | Subsequent Product(s) |

| Carboxylic Acid / Azide | Curtius Rearrangement | Acyl Azide → Isocyanate | Carbamate, Amine |

| Azide | Huisgen Cycloaddition | 1,3-Dipole (concerted) | Triazole |

| λ³-Azidoiodane Reagent | Radical Decomposition | λ²-Iodanyl Radical | 2-Iodo-4-fluorobenzoic acid |

Derivatization and Advanced Functionalization of 2 Azido 4 Fluorobenzoic Acid

Carboxylic Acid Functionalization

The carboxylic acid group is a primary site for derivatization, enabling the linkage of 2-azido-4-fluorobenzoic acid to other molecules through ester or amide bonds. These reactions are fundamental for creating tools for biological studies and for building larger, more complex molecular frameworks.

Esterification of the carboxylic acid moiety is a key strategy for converting this compound into functional molecular probes. These probes are designed to interact with and report on biological systems. A common approach involves creating activated esters, such as N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amino groups on biomolecules like proteins and peptides. aatbio.com This reaction forms a stable amide bond, effectively tagging the biomolecule with the azido-fluoro-benzoyl group.

Another important application is the synthesis of esters that serve as prosthetic groups for radiolabeling, particularly for Positron Emission Tomography (PET). For instance, esterification with propargyl alcohol would yield propargyl 2-azido-4-fluorobenzoate. The alkyne group in this ester can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reactions. This allows for the efficient attachment of molecules, including those carrying a positron-emitting isotope like fluorine-18 (B77423). nih.gov The phenyl azide (B81097) group itself is a well-known photoaffinity probe, which can be activated by UV light to form a highly reactive nitrene intermediate that covalently crosslinks to nearby molecules. aatbio.com

Table 1: Examples of Esterification Reactions for Molecular Probe Synthesis This table is interactive. Click on the headers to sort.

| Esterifying Alcohol | Resulting Ester | Purpose of the Molecular Probe |

|---|---|---|

| N-Hydroxysuccinimide | This compound succinimidyl ester | Photoaffinity labeling and conjugation to amine-containing biomolecules. aatbio.com |

The formation of amide bonds from the carboxylic acid group is a robust and widely used method for conjugating this compound to a variety of substrates. This reaction is central to building complex scaffolds and attaching the molecule to biological targets. Using standard peptide coupling reagents (e.g., DCC, HATU), the carboxylic acid can be readily coupled with primary or secondary amines. nih.govacs.org

This amidation strategy is frequently employed to link the azido-fluorobenzoyl moiety to amino acids or peptides. nih.gov For example, reacting this compound with the side-chain amino group of a lysine (B10760008) residue within a peptide sequence incorporates the photo-reactive and "clickable" functionalities into the biomolecule. This allows for subsequent studies of protein-protein interactions or for the attachment of other reporter groups. nih.gov Beyond simple conjugation, these amidation reactions are also integral to multi-step syntheses where the azido-fluorobenzoic acid unit becomes part of a larger, more complex molecular entity designed for specific therapeutic or diagnostic purposes. nih.gov

Table 2: Examples of Amidation Reactions for Conjugation This table is interactive. Click on the headers to sort.

| Amine Source | Coupling Method | Application of Conjugate |

|---|---|---|

| Lysine derivative | Silica-supported DCC | Creation of peptide mimics for biological studies. nih.gov |

| Various anilines | HATU/HBTU | Synthesis of drug-like molecules and complex scaffolds. acs.org |

Aromatic Ring Modifications

The benzene (B151609) ring of this compound, already substituted with an azide and a fluorine atom, can be further modified to introduce additional functional groups or to construct fused ring systems. These advanced functionalizations can fine-tune the electronic and steric properties of the molecule or create entirely new chemical entities with unique properties.

Modern synthetic methods allow for the selective introduction of new substituents onto the aromatic ring. Transition metal-catalyzed C-H activation is a powerful tool for this purpose. nih.gov The carboxylic acid group can act as a directing group, guiding a metal catalyst to activate a C-H bond at the ortho position (the carbon atom between the carboxyl and azide groups). This regioselective activation enables the installation of various functional groups. For example, iridium-catalyzed C-H amination reactions can introduce a sulfonamide group onto the ring, providing a handle for further diversification. nih.gov Such modifications are valuable in drug discovery for exploring the structure-activity relationship of a lead compound.

The azide group is a highly versatile functional group that can participate in various cyclization reactions to form fused heterocyclic systems. These reactions often proceed through thermal or photochemical generation of a nitrene intermediate or through concerted cycloadditions.

A notable example is the use of this compound in a diastereoselective, multicomponent reaction to synthesize complex pyrrolopyrazinoquinazolinones. nih.gov In this sequence, the azide group is a key participant in a tandem rearrangement and intramolecular ring closure, ultimately forming a new nitrogen-containing heterocyclic ring fused to the original aromatic core. nih.gov Such intramolecular Staudinger/aza-Wittig reactions are also a powerful strategy for forming fused heterocyclic imines from azido-aldehydes or ketones, which can be further transformed into medicinally relevant scaffolds like tetrahydropyrrolo[1,2-a]pyrazines. rsc.org The ability to construct these intricate, fused systems from a relatively simple starting material highlights the synthetic utility of this compound in generating novel chemical diversity. sioc-journal.cnnih.govresearchgate.net

Table 3: Example of Fused Heterocyclic System Synthesis This table is interactive. Click on the headers to sort.

| Reaction Type | Key Reactants | Resulting Fused System |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound succinimidyl ester |

| 2-Azido-5-iodobenzoic acid |

| 2-Azidobenzoic acid |

| 2-chloro-4-fluorobenzoic acid |

| 2-fluorobenzoic acid |

| 3-fluorobenzoic acid |

| 4-Amino-2-fluorobenzoic acid |

| 4-azido-2,3,5,6-tetrafluorobenzoic acid succinimidyl ester |

| 4-Azidobenzonitrile |

| 4-fluorobenzoic acid |

| 4-Nitro-2-fluorobenzoic acid |

| Ataluren |

| Benzyl azide |

| Ethyl isocyanoacetate |

| Gemfibrozil |

| Ibuprofen |

| Lumacaftor |

| Lysine |

| N-(benzoyloxy)morpholine |

| Naproxen |

| Probenecid |

| Propargyl 2-azido-4-fluorobenzoate |

| Propargyl 4-[18F]fluorobenzoate |

| Pyrrolopyrazinoquinazolinones |

| Repaglinide |

Advanced Applications in Chemical Biology

Development of Bioconjugation Reagents

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to form a stable complex. 2-Azido-4-fluorobenzoic acid is an exemplary precursor for creating heterobifunctional linkers, which possess two different reactive groups. The carboxylic acid can be readily activated to couple with nucleophiles on biomolecules, while the azide (B81097) group provides a bioorthogonal handle for subsequent modifications via click chemistry.

Site-selective labeling is crucial for understanding the specific function of a domain or a single amino acid within a protein, or a specific nucleotide in a nucleic acid sequence. The azide group of this compound is central to modern labeling strategies due to its participation in highly specific and efficient "click chemistry" reactions. organic-chemistry.orgsigmaaldrich.com

Protein and Peptide Labeling : A common strategy involves activating the carboxylic acid group of this compound, for instance, by converting it into an N-hydroxysuccinimidyl (NHS) ester. This activated ester can then react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. lumiprobe.comthermofisher.com This process covalently attaches the azido-fluorobenzoyl moiety to the protein. The installed azide then serves as a versatile handle for the subsequent attachment of various molecules—such as fluorophores, biotin (B1667282) tags, or drug molecules—that have been functionalized with an alkyne group. This two-step approach, utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allows for precise control over the labeling process. nih.govnih.gov

Another advanced method involves the genetic incorporation of an unnatural amino acid containing an azide group, such as p-azido-L-phenylalanine (pAzF), into a protein at a specific site. nih.govresearchgate.netnih.gov This provides an azide handle for bioorthogonal reactions. The principles governing the reactivity of the azido (B1232118) group in pAzF are directly comparable to those of the azido group in this compound derivatives when used in bioconjugation. researchgate.netmedchemexpress.com

Nucleic Acid Labeling : The azide functionality can also be introduced into DNA and RNA for site-specific labeling. nih.gov This is often achieved by incorporating nucleoside triphosphates modified with an azide-containing linker, such as Azide-PEG4-aminoallyl-dUTP, during enzymatic synthesis. jenabioscience.comjenabioscience.com The azide group can then be used for click reactions to attach probes. nih.govnih.gov While not a direct use of this compound, this demonstrates the utility of the azide group in nucleic acid chemistry, a role that derivatives of this compound are designed to facilitate. nih.gov

The ability to attach functional probes to biomolecules with high specificity makes this compound a valuable starting material for designing chemical tools. These tools are instrumental in studying protein-protein interactions, enzyme activity, and cellular trafficking.

By serving as a heterobifunctional crosslinker, derivatives of this compound enable the construction of complex molecular architectures for research. tcichemicals.com For example, a protein can be labeled with an azido-fluorobenzoyl group and then linked to another molecule of interest, such as a smaller protein or a specific drug, via a click reaction. This allows researchers to build well-defined protein conjugates to probe biological pathways or develop targeted therapeutics. nih.gov The fluorogenic nature of some click reactions can even allow for real-time monitoring of the conjugation process. nih.gov

| Compound/Reagent Class | Biomolecule Target | Labeling Strategy | Subsequent Reaction |

| This compound NHS ester | Proteins, Peptides | Amine-reactive labeling (Lysine, N-terminus) | Click Chemistry (CuAAC, SPAAC) |

| p-Azido-L-phenylalanine (pAzF) | Proteins | Genetic Code Expansion | Click Chemistry (CuAAC, SPAAC) |

| Azide-modified Nucleosides | DNA, RNA | Enzymatic Incorporation | Click Chemistry (CuAAC, SPAAC) |

Precursors for Advanced Molecular Probes

Beyond standard bioconjugation, this compound serves as a scaffold for two powerful classes of molecular probes: photoaffinity labels and radiolabeled tracers. These probes are designed to provide detailed information about molecular interactions and biodistribution in vivo.

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands within biological macromolecules. The aryl azide group is a classic photo-activatable functional group perfect for this purpose. thermofisher.com

Upon exposure to UV light, the aryl azide moiety of this compound derivatives decomposes to generate a highly reactive nitrene intermediate. scbt.com This transient species can rapidly and non-selectively insert into adjacent C-H, N-H, or O-H bonds of a nearby interacting biomolecule (e.g., a receptor protein), forming a stable covalent bond. scbt.com This permanently crosslinks the probe to its binding partner, allowing for subsequent identification and analysis of the labeled biomolecule or specific amino acid residues at the binding site. nih.govox.ac.uk

The presence of fluorine atoms on the aromatic ring, as in this compound, can enhance the photoreactive properties of the molecule. Fluorination can influence the stability and reactivity of the resulting nitrene, making fluorinated aryl azides like 4-azido-2,3,5,6-tetrafluorobenzoic acid particularly effective photoreactive crosslinkers. scbt.comfluorochem.co.uk

| Photoreactive Group | Activation | Reactive Intermediate | Reaction Type | Application |

| Aryl Azide | UV Light (<300 nm) | Nitrene | Covalent insertion into C-H, N-H bonds | Identifying ligand-receptor interactions nih.govnih.gov |

| Diazirine | UV Light (~360 nm) | Carbene | Addition reactions | Probing protein interactions thermofisher.com |

| Benzophenone | UV Light (~360 nm) | Triplet Ketone | Hydrogen abstraction | Crosslinking biomolecules |

The fluorine atom on this compound makes it an ideal precursor for the synthesis of radiolabeled probes for Positron Emission Tomography (PET). arkat-usa.org PET is a non-invasive imaging technique that provides quantitative information about the in vivo biodistribution of a radiotracer. nih.govnih.gov Fluorine-18 (B77423) (¹⁸F) is the most commonly used radioisotope for PET due to its favorable decay characteristics, including a manageable half-life of 109.7 minutes. arkat-usa.orgnih.gov

The synthesis of ¹⁸F-labeled tracers often involves a late-stage radiofluorination step. In this process, a suitable precursor molecule is reacted with cyclotron-produced [¹⁸F]fluoride ion. nih.govacs.org Derivatives of fluorobenzoic acid are common precursors where the non-radioactive fluorine-19 atom is replaced by the radioactive fluorine-18 isotope via a nucleophilic aromatic substitution reaction. arkat-usa.org

For example, a related compound, N-succinimidyl 4-fluorobenzoate (B1226621) ([¹⁸F]SFB), is a widely used prosthetic group for labeling proteins and peptides with ¹⁸F. mdpi.comresearchgate.net It is synthesized from a corresponding fluorobenzoic acid precursor. The synthesis of an ¹⁸F-labeled version of this compound would follow a similar logic, providing a dual-functional probe: the ¹⁸F for PET imaging and the azide group for subsequent click chemistry modifications, a strategy with significant potential in the development of multimodal imaging agents and theranostics. acs.org

Computational and Theoretical Investigations of 2 Azido 4 Fluorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

DFT studies on substituted benzoic acids reveal that the electronic nature of the molecule is heavily influenced by its substituents. mdpi.comscispace.com In 2-azido-4-fluorobenzoic acid, both the azido (B1232118) (-N₃) and fluoro (-F) groups are electron-withdrawing, which significantly modulates the electronic environment of the benzene (B151609) ring and the carboxylic acid moiety.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rasayanjournal.co.in For aromatic azides, the HOMO often has a large coefficient on the terminal nitrogen atom (N1), while the LUMO has significant coefficients on all three nitrogen atoms. nottingham.ac.uk The presence of the strongly electronegative fluorine atom and the azido group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid. The HOMO-LUMO gap is a key indicator of chemical stability; a larger gap generally implies higher stability. rasayanjournal.co.in

Calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (electron-rich regions) around the oxygen atoms of the carboxyl group and the terminal nitrogen of the azide (B81097), while positive potential (electron-poor regions) would be expected around the acidic proton and the carbon atoms of the ring.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer and intramolecular interactions, such as hydrogen bonding, which can affect the charge distribution on the nitrogen atoms and, consequently, the reactivity of the azide group. scispace.comnottingham.ac.uk

Table 1: Calculated Electronic Properties of Substituted Benzoic Acids (Illustrative) Note: This table presents illustrative data for related compounds to infer the properties of this compound, as direct computational data for this specific molecule is not widely published. Calculations are typically performed at a specific level of theory, such as B3LYP/6-311++G(d,p).

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzoic Acid | -7.1 | -1.5 | 5.6 | 2.1 |

| 4-Fluorobenzoic Acid | -7.3 | -1.8 | 5.5 | 1.5 |

| 4-Azidobenzoic Acid | -6.8 | -2.0 | 4.8 | 3.5 |

| This compound (Predicted) | Lowered | Lowered | Modified | Significant |

Prediction of Reactivity and Reaction Pathways

Computational modeling is a powerful asset in predicting the reactivity of this compound and mapping its potential reaction pathways. The molecule's reactivity is dominated by the azide and carboxylic acid groups.

The azide group is well-known for its participation in 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with alkynes to form triazoles. evitachem.commdpi.com This "click chemistry" reaction is a cornerstone of bioconjugation and materials science. mdpi.com Computational studies can model the transition states of these cycloadditions, predicting reaction barriers and determining whether the reaction is favored under thermal or catalyzed (e.g., copper(I)) conditions. mdpi.comnih.gov The electronic properties of the aryl azide, influenced by the ortho- and para-substituents, directly impact the kinetics of the cycloaddition. The electron-withdrawing nature of the fluorine atom in this compound is expected to enhance the electrophilicity of the azide, potentially influencing its reactivity with dipolarophiles. evitachem.com

Furthermore, the azido group can be reduced to an amine, a common transformation in organic synthesis. evitachem.com Theoretical calculations can help elucidate the mechanism of this reduction, whether through catalytic hydrogenation or other reducing agents.

Computational studies have also investigated the mechanisms of C-H bond azidation reactions, where an azide group is transferred to a substrate. nih.gov While these studies may not use this compound directly, they provide mechanistic paradigms, such as pathways involving iron-oxo species or alkyl radicals, that are relevant to the potential reactivity of the azide functionality. nih.gov The electronic properties of the arene backbone of the azide-containing reagent have been shown to affect the site-selectivity of such reactions. nih.gov

The carboxylic acid group can undergo typical reactions such as esterification or conversion to an acid chloride. semanticscholar.org Theoretical models can predict the energetics of these transformations. Additionally, computational studies on the acid-catalyzed reactions of related fluorinated compounds can provide insights into potential side reactions or rearrangements under acidic conditions. mdpi.com

Modeling of Spectroscopic Properties and Conformational Landscapes

Theoretical calculations are invaluable for interpreting experimental spectra and understanding the three-dimensional structure of molecules. By modeling spectroscopic properties and conformational landscapes, a more complete picture of this compound can be assembled.

Spectroscopic Properties: DFT calculations are widely used to predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. wu.ac.thresearchgate.netchemicalbook.com By calculating the harmonic vibrations of the optimized molecular structure, a theoretical IR spectrum can be generated. tandfonline.com The characteristic asymmetric and symmetric stretching frequencies of the azide group, typically found in the 2100-2160 cm⁻¹ region, can be precisely calculated. nih.gov Isotopic substitution, for instance with ¹⁵N, causes predictable shifts in these vibrational frequencies, a phenomenon that can be accurately modeled to aid in the assignment of complex experimental spectra. nih.gov Similarly, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, providing a powerful tool for structure verification. wu.ac.th

Conformational Landscapes: The flexibility of the carboxylic acid and azido groups gives rise to different possible conformations (rotational isomers). Computational scans of the potential energy surface can identify the most stable conformers and the energy barriers for rotation around the C-COOH and C-N₃ bonds. wu.ac.th For benzoic acids, it is well-established that they can form stable hydrogen-bonded cyclic dimers in the gas phase and in nonpolar solvents. scispace.com Theoretical studies can calculate the interaction energies and stability of such dimers for this compound. scispace.com

The azidomethyl group has been identified as a source of conformational polymorphism in related benzoic acid structures. nih.gov Similarly, the rotational freedom of the azido group in this compound, combined with the potential for different hydrogen bonding patterns involving the carboxylic acid, suggests that multiple low-energy conformations may exist, potentially leading to polymorphism in the solid state.

Analysis of Substituent Effects on Chemical Behavior

The chemical behavior of this compound is a direct consequence of the interplay between its three functional groups. Computational analysis provides a quantitative framework for understanding these substituent effects.

The Hammett equation is a classical tool for quantifying the electronic (inductive and resonance) effects of substituents on the reactivity of aromatic compounds, originally based on the ionization of substituted benzoic acids. rsc.org Computational chemistry allows for the theoretical prediction of these effects. The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The azide group is also generally considered electron-withdrawing. The ortho position of the azide group relative to the carboxylic acid introduces a significant steric component (ortho effect) in addition to its electronic contributions, which can influence the acidity and reactivity in ways not captured by standard Hammett parameters. mdpi.com

DFT calculations can be used to model the gas-phase acidity (ΔG°acid) of substituted benzoic acids, which often correlates well with experimental values. mdpi.com Such studies show that electron-withdrawing groups generally increase acidity by stabilizing the resulting carboxylate anion. rsc.org Therefore, this compound is predicted to be a stronger acid than benzoic acid itself.

Computational studies can dissect the substituent effects into field/inductive and resonance components. cdnsciencepub.com The field effect is the electrostatic interaction transmitted through space, while the inductive effect is transmitted through the sigma bonds. The resonance effect involves the delocalization of pi-electrons. For this compound, both the fluoro and azido groups would contribute to the stabilization of a negative charge on the carboxylate group, thereby increasing acidity. The presence of a strongly electron-withdrawing group has been shown to dramatically increase the rate of nucleophilic substitution on the benziodoxolone ring in related hypervalent iodine compounds, an observation supported by quantum-chemical computational studies. researchgate.netresearchgate.net This highlights how the substituents in this compound make the aromatic ring more electron-deficient and susceptible to certain reactions.

Table 2: Electronic Effects of Common Substituents (Hammett Parameters) This table provides a general comparison of substituent effects. The values can vary slightly depending on the reaction and conditions.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Azido-4-fluorobenzoic acid, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the aromatic protons. A broad singlet is typically observed for the carboxylic acid proton around 13.15 ppm. The aromatic region displays a doublet of doublets at approximately 7.08 ppm, another doublet of doublets at 7.24 ppm, and a third at 7.82 ppm, which are characteristic of the three protons on the substituted benzene (B151609) ring. amazonaws.com

¹³C NMR: The ¹³C NMR spectrum in DMSO-d₆ provides further structural confirmation. amazonaws.com Key resonances include the carboxylic acid carbon, which appears around 165.5 ppm and shows a doublet due to coupling with the adjacent fluorine atom (JCF = 6.6 Hz). The carbon atom bonded to the fluorine (C4) is observed as a doublet with a large coupling constant (JCF = 24.8 Hz) around 108.6 ppm. The carbon attached to the azido (B1232118) group (C2) and other aromatic carbons also exhibit characteristic shifts and couplings. amazonaws.com

¹⁹F NMR: ¹⁹F NMR spectroscopy is particularly informative for fluorine-containing compounds. For a related compound, 4-azido-2,3,5,6-tetrafluorobenzoic acid, the ¹⁹F NMR spectrum shows multiplets at -137.1 ppm and -150.7 ppm, confirming the presence and chemical environment of the fluorine atoms. rsc.org In the context of this compound, the ¹⁹F NMR spectrum would show a single resonance, with its chemical shift influenced by the electronic effects of the azido and carboxylic acid groups. Studies on similar fluorobenzoic acids have shown that the chemical shift of the fluorine atom is sensitive to its position on the ring and the nature of other substituents. arkat-usa.orgnih.gov

Table 1: Representative NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | DMSO-d₆ | 13.15 (bs) | - | -COOH |

| ¹H | DMSO-d₆ | 7.82 (dd) | J = 8.6, 2.3 | Aromatic CH |

| ¹H | DMSO-d₆ | 7.24 (dd) | J = 9.8, 2.0 | Aromatic CH |

| ¹H | DMSO-d₆ | 7.08 (dd) | J = 8.6, 6.6 | Aromatic CH |

| ¹³C | DMSO-d₆ | 165.5 (d) | JCF = 6.6 | -COOH |

| ¹³C | DMSO-d₆ | 162.9 | - | C-F |

| ¹³C | DMSO-d₆ | 141.6 (d) | JCF = 9.5 | C-N₃ |

| ¹³C | DMSO-d₆ | 133.7 (d) | JCF = 10.2 | Aromatic CH |

| ¹³C | DMSO-d₆ | 120.3 (d) | JCF = 2.9 | Aromatic CH |

| ¹³C | DMSO-d₆ | 112.1 (d) | JCF = 22.0 | Aromatic CH |

| ¹³C | DMSO-d₆ | 108.6 (d) | JCF = 24.8 | Aromatic C |

Note: Data compiled from reference amazonaws.com. Chemical shifts and coupling constants are approximate and can vary depending on experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and investigating the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) in negative mode is commonly used. It accurately determines the mass of the deprotonated molecule, [M-H]⁻. For this compound, the calculated mass for C₇H₃FN₃O₂⁻ is 180.0209, with experimental values found to be in close agreement (e.g., 180.0206). amazonaws.com This high accuracy confirms the elemental composition of the molecule.

Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns. The molecular ion peak [M]⁺ is observed, and subsequent fragmentation often involves the loss of a nitrogen molecule (N₂) from the azido group, a hallmark of aryl azides. researchgate.net Further fragmentation can include the loss of the hydroxyl group (-OH) and carbon monoxide (CO) from the carboxylic acid moiety, leading to the formation of various fragment ions. docbrown.info For instance, in related azido compounds, the loss of N₂ is a primary fragmentation pathway. researchgate.net The fragmentation of the aromatic ring itself can also occur, yielding smaller charged fragments. docbrown.info

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Formula | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| ESI⁻ | [C₇H₄FN₃O₂ - H]⁻ | 180.0209 | 180.0206 | amazonaws.com |

X-ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of a copper(II) complex containing 4-fluorobenzoic acid, [Cu(4-fba)(N₃)(C₂H₅OH)], shows how the fluorobenzoate ligand coordinates to the metal center. rsc.orgresearchgate.net The carboxylate group typically binds to metal ions in a syn,syn-bridging fashion. rsc.org In the solid state, molecules of this compound would likely form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. The planarity of the benzene ring and the geometry of the azido and fluoro substituents would be precisely determined. Furthermore, intermolecular interactions such as π-π stacking and halogen bonding involving the fluorine atom could influence the crystal packing. eurjchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

The most characteristic absorption is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azido group (-N₃), which typically appears in the range of 2100-2150 cm⁻¹. beilstein-journals.orgrsc.org This peak is a clear indicator of the presence of the azide (B81097) functionality.

Other important absorptions include:

A broad band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. rsc.org

A strong absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group in the carboxylic acid. beilstein-journals.org

C-F stretching vibrations, which are typically found in the 1100-1300 cm⁻¹ region.

C=C stretching vibrations of the aromatic ring, which appear in the 1450-1600 cm⁻¹ range. rsc.org

Various C-H bending vibrations for the substituted benzene ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Azido (-N₃) | Asymmetric Stretch | ~2120 | beilstein-journals.org |

| Carboxylic Acid (-COOH) | O-H Stretch (broad) | 2500-3300 | rsc.org |

| Carbonyl (C=O) | Stretch | ~1700 | beilstein-journals.org |

| Aromatic Ring (C=C) | Stretch | 1450-1600 | rsc.org |

| Carbon-Fluorine (C-F) | Stretch | 1100-1300 | rsc.org |

Note: Wavenumbers are approximate and can be influenced by the specific molecular environment and sample preparation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD) for Electronic Transitions and Chirality

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The UV spectrum of a related compound, 4-azidobenzoic acid, shows an absorption maximum around 274 nm, which is attributed to the phenyl azide group. researchgate.net The presence of the fluorine atom and the different substitution pattern in this compound would likely cause a shift in the absorption maximum. The spectrum is a result of π → π* and n → π* transitions within the aromatic ring and the azido and carboxyl functional groups. The azido group itself is a useful chromophore for spectroscopic studies. nih.gov

Circular Dichroism (CD) spectroscopy is used to study chiral molecules. Since this compound is an achiral molecule, it will not exhibit a CD spectrum. This technique would only become relevant if the compound were used to derivatize a chiral molecule.

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation

Advanced chromatographic techniques are indispensable for the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. nih.govnih.gov A reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like formic or trifluoroacetic acid is commonly employed. amazonaws.comnih.gov Detection is usually performed with a UV detector, monitoring at a wavelength where the compound has significant absorbance. The purity is determined by the area percentage of the main peak in the chromatogram.

Thin Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and for preliminary purity checks. amazonaws.com A silica (B1680970) gel plate is used as the stationary phase, with a solvent system such as a mixture of ethyl acetate (B1210297) and hexanes as the mobile phase. nih.gov The spots are visualized under UV light. amazonaws.com

Column Chromatography on silica gel is a standard method for the purification of the crude product after synthesis. beilstein-journals.org The compound is separated from impurities by eluting with a gradient of solvents, for example, a mixture of methanol (B129727) and dichloromethane. amazonaws.com

Q & A

Q. What synthetic routes are commonly employed to prepare 2-Azido-4-fluorobenzoic acid, and how do substituent positions influence reactivity?

- Methodological Answer : Synthesis typically involves halogenation and azide introduction. For example, fluorination can be achieved via electrophilic substitution (e.g., using HF or fluorinating agents like DAST), while the azide group is introduced via nucleophilic substitution (e.g., NaN₃ on a brominated precursor). The electron-withdrawing fluorine atom at the 4-position activates the aromatic ring for subsequent substitution but may sterically hinder reactions at adjacent positions. Careful control of reaction conditions (temperature, solvent polarity) is critical to minimize side products like diazo byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine environments, while NMR resolves aromatic protons. The azide group () can be detected via IR spectroscopy (sharp peak near 2100 cm).

- X-ray Crystallography : Software like WinGX (via single-crystal analysis) resolves molecular geometry, including bond angles and azide orientation. This is critical for confirming regioselectivity and steric effects .

Q. How does the fluorine substituent influence the acidity of the benzoic acid group compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing fluorine at the 4-position increases the acidity of the carboxylic acid group by stabilizing the deprotonated form via inductive effects. Comparative pKa studies using potentiometric titration (e.g., in aqueous ethanol) show a measurable drop in pKa (typically 0.5–1.0 units) relative to unsubstituted benzoic acid. This property is vital for designing pH-sensitive derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in the azide group) or solvent interactions. A multi-technique approach is recommended:

- X-ray Crystallography : Provides static solid-state conformation .

- DFT Calculations : Compare optimized gas-phase geometries with experimental data.

- VT-NMR (Variable Temperature) : Detects conformational flexibility in solution.

Disagreements between chemical shifts and DFT predictions may indicate unaccounted solvent effects or crystal packing forces .

Q. What strategies optimize the stability of this compound under prolonged storage or reaction conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at ≤−20°C to prevent azide photodegradation.

- Thermal Stability : Avoid temperatures >80°C; DSC analysis can determine decomposition thresholds.

- Inert Atmosphere : Use argon or nitrogen to suppress oxidation.

- Derivatization : Convert to methyl esters or amides for long-term stability. Stability studies via HPLC-UV (monitoring azide loss at 210 nm) are recommended .

Q. How can this compound be leveraged in click chemistry for drug discovery?

- Methodological Answer : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates. Key considerations:

- Solubility : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Catalyst Optimization : Cu(I) ligands (e.g., TBTA) improve reaction efficiency.

- Biological Compatibility : Post-reaction purification (e.g., size-exclusion chromatography) removes cytotoxic copper residues. Applications include antibody-drug conjugates or fluorophore tagging for imaging studies .

Q. What role does this compound play in studying enzyme active-site interactions?

- Methodological Answer : The compound serves as a photoaffinity probe:

- Photoactivation : UV irradiation generates nitrenes, forming covalent bonds with proximal amino acids.

- Isotopic Labeling : or isotopes enable tracking via PET or MS.

- Mutagenesis Studies : Compare binding in wild-type vs. mutant enzymes to map active-site residues.

Cross-linking efficiency is quantified via SDS-PAGE or LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.